molecular formula C11H9F3N2O B2863343 3-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole CAS No. 380905-15-7

3-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole

Cat. No.: B2863343
CAS No.: 380905-15-7
M. Wt: 242.201
InChI Key: KWCYTQAQZKWCNE-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole is a high-value chemical scaffold designed for medicinal chemistry and drug discovery research. This compound features a pyrazole core strategically substituted with a 4-methoxyphenyl group at the 3-position and a metabolically robust trifluoromethyl group at the 5-position. The trifluoromethyl group is a critical motif known to enhance the lipophilicity, metabolic stability, and bioavailability of lead compounds, thereby improving their pharmacokinetic properties . This derivative is of significant interest in the development of novel anti-inflammatory and anticancer agents. Pyrazole-based compounds are recognized for their ability to interact with key biological targets, particularly the cyclooxygenase-2 (COX-2) enzyme . Structural analogs of this compound, such as Celecoxib, are well-established as selective COX-2 inhibitors, and the 3-trifluoromethylpyrazole architecture is known to be highly effective for binding to the COX-2 active site, making it a privileged structure in anti-inflammatory research . Furthermore, pyrazole nuclei are found in a wide spectrum of pharmacological agents with demonstrated activity against various cancer cell lines, including lung, prostate, and breast cancers, often through mechanisms involving apoptosis induction and cell cycle arrest . Researchers can utilize this compound as a key synthetic intermediate or as a core template for designing and synthesizing new bioactive molecules. Its structure is ideal for exploring structure-activity relationships (SAR) aimed at developing potent and selective enzyme inhibitors or receptor modulators. Applications: Medicinal Chemistry Research, SAR Studies, Organic Synthesis, and Biochemical Assays. Note: This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Please handle with appropriate safety precautions.

Properties

IUPAC Name

3-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N2O/c1-17-8-4-2-7(3-5-8)9-6-10(16-15-9)11(12,13)14/h2-6H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWCYTQAQZKWCNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

380905-15-7
Record name 3-(4-METHOXYPHENYL)-5-(TRIFLUOROMETHYL)-1H-PYRAZOLE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole typically involves the reaction of 4-methoxyphenylhydrazine with trifluoromethyl ketones under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring. Common reagents used in this synthesis include trifluoroacetic acid, sulfuric acid, or sodium hydroxide, depending on the desired reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include aldehydes, carboxylic acids, dihydropyrazoles, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(4-Methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: It serves as a lead compound in drug discovery and development, particularly in the design of new pharmaceuticals targeting specific enzymes or receptors.

    Industry: The compound is used in the development of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The methoxyphenyl group can participate in hydrogen bonding and hydrophobic interactions, contributing to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Core

Position 1 and 3 Substitutions
Compound Name Substituents (Position 1 & 3) Molecular Formula Molecular Weight Key Properties/Activity
3-(4-Methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole 1H (unsubstituted), 3-(4-MeOPh), 5-CF₃ C₁₁H₉F₃N₂O 242.2 Irritant (Xi); used in hybrid drug synthesis
5-(4-Chlorophenyl)-1-(4-MeOPh)-3-CF₃-1H-pyrazole 1-(4-MeOPh), 3-CF₃, 5-(4-ClPh) C₁₇H₁₂ClF₃N₂O 352.74 COX-1 inhibitor (SC-560); 95% purity
1-(4-Fluorophenyl)-3-(4-MeOPh)-5-(3,4,5-OMePh)-1H-pyrazole 1-(4-FPh), 3-(4-MeOPh), 5-(trimethoxyphenyl) C₂₄H₂₂F₃N₂O₄ 450.44 Anticancer (MDA-MB-468 cells; ROS-mediated apoptosis)
Celecoxib precursor (5-(4-MePh)-3-CF₃-1H-pyrazole) 1H (unsubstituted), 3-CF₃, 5-(4-MePh) C₁₁H₉F₃N₂ 226.20 COX-2 inhibition; reduced isomer content

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The methoxy group enhances solubility, while CF₃ improves metabolic stability. Chloro substituents (e.g., SC-560) increase lipophilicity and target affinity .
  • Biological Activity : Trimethoxyaryl derivatives (e.g., compound 4d in ) show enhanced anticancer activity due to improved cellular uptake and ROS generation.
Halogen-Substituted Analogs
  • 3-(4-Chlorophenyl)-5-CF₃-1H-pyrazole : Exhibits antimicrobial activity, attributed to the chloro group’s electron-withdrawing effect and halogen bonding .
  • 5-(4-Fluorophenyl) variants : Fluorine’s small size and high electronegativity optimize pharmacokinetics (e.g., bioavailability) .

Physicochemical Properties

Property 3-(4-MeOPh)-5-CF₃-1H-pyrazole SC-560 (5-Cl Analog) Celecoxib Precursor
Molecular Weight 242.2 352.74 226.20
Solubility Moderate (polar solvents) Low (lipophilic) Moderate
Melting Point Not reported Not reported 145–147°C
Hazard Profile Irritant (Xi) Warning (H302, H315) Not classified

Structural Insights :

  • Crystallographic data for 1-(4-MeOPh)-3-CF₃-5-(trimethoxyphenyl)-1H-pyrazole reveals intermolecular C–H···O and π–π stacking, critical for solid-state stability .

Biological Activity

3-(4-Methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. Pyrazole derivatives are known for their potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial properties. This article explores the biological activity of this specific compound, supported by research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a pyrazole ring substituted with a methoxyphenyl group at position 3 and a trifluoromethyl group at position 5. Its molecular formula is C11H9F3N2OC_{11}H_{9}F_{3}N_{2}O with a molecular weight of 242.2 g/mol.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, compounds similar to this compound have shown promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. In a study, certain pyrazole derivatives demonstrated up to 85% inhibition of TNF-α at concentrations of 10 µM, comparable to the standard drug dexamethasone .

Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied. For example, some derivatives have shown cytotoxic effects against various cancer cell lines, including MCF-7 and A549. The IC50 values for these compounds range from 0.07 µM to over 40 µM depending on the specific derivative and cell line . The mechanism often involves the inhibition of key signaling pathways associated with cancer cell proliferation.

CompoundCell LineIC50 (µM)
Compound AMCF-70.08
Compound BA54926
Compound CHep-23.25

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been documented. Some studies report that compounds similar to this compound exhibit significant antibacterial and antifungal activities against various strains, including E. coli and Aspergillus niger at concentrations as low as 40 µg/mL .

The biological mechanisms underlying the activity of pyrazole derivatives involve multiple pathways:

  • Inhibition of Cyclooxygenase (COX) : Pyrazoles have been shown to inhibit COX enzymes, which play a critical role in inflammation.
  • Targeting Kinases : Certain derivatives act as inhibitors of kinases involved in cancer progression, such as Aurora-A kinase.
  • Induction of Apoptosis : Some compounds induce apoptosis in cancer cells through various signaling pathways.

Study on Anti-inflammatory Effects

In a recent study, researchers synthesized several pyrazole derivatives and evaluated their anti-inflammatory activities using an HRBC membrane stabilization method. One notable compound exhibited comparable effects to standard anti-inflammatory drugs such as diclofenac sodium .

Study on Anticancer Properties

A comprehensive study assessed the anticancer activity of various pyrazole derivatives against different cell lines. The most potent compound showed an IC50 value of 0.067 µM against Aurora-A kinase, indicating its potential for further development as an anticancer agent .

Q & A

Q. What are the established synthetic routes for 3-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole?

The compound is synthesized via cyclocondensation or click chemistry. A validated method involves reacting trifluoromethylenaminones with hydrazines under acidic conditions to form the pyrazole core . For regioselective trifluoromethylation, copper-catalyzed reactions (e.g., using CuSO₄ and sodium ascorbate in THF/H₂O) are employed to achieve >60% yields . Critical steps include:

  • Temperature control : Reactions are typically conducted at 50–80°C.
  • Purification : Column chromatography (silica gel, hexane/EtOAc) is essential to isolate the product .

Q. How is the structural conformation of this compound characterized?

X-ray crystallography and NMR spectroscopy are primary methods. Key structural features include:

Parameter Value Source
Dihedral angles16.83°–51.68° (pyrazole vs. aryl)
SMILESFC(F)(F)c1cc(nn1)c2cc(OC)ccc2
Crystallographic dataC11H9F3N2O, P21/c space group
The trifluoromethyl group induces steric and electronic effects, altering reactivity .

Q. What are the typical reactivity patterns of this pyrazole derivative?

The electron-withdrawing trifluoromethyl group enhances electrophilic substitution at the 4-position, while the 4-methoxyphenyl group directs nucleophilic attacks. Reactivity can be modulated by:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) favor SNAr reactions.
  • Catalysts : Pd/C or Cu(I) catalysts enable cross-coupling for functionalization .

Advanced Research Questions

Q. How does the trifluoromethyl group influence regioselectivity in further functionalization?

The -CF₃ group deactivates the pyrazole ring, directing substitutions to the 4-position. For example:

  • Fluorination : Selectfluor fails with electron-deficient pyrazoles, requiring alternative electrophiles .
  • Cross-coupling : Suzuki-Miyaura reactions with arylboronic acids proceed at the 4-position with Pd(PPh₃)₄ .
    Contradictions arise in solvent-dependent outcomes: THF favors mono-substitution, while DMSO promotes di-substitution .

Q. What computational methods are used to predict biological activity?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G**) model electronic properties:

Property Value
HOMO-LUMO gap4.2 eV (indicates stability)
Electrostatic potentialNegative charge at N1
These predict interactions with biological targets (e.g., enzyme active sites) .

Q. How does structural modification impact biological activity?

Comparative studies with analogs show:

  • Anticancer activity : The 4-methoxyphenyl group enhances binding to tubulin (IC₅₀ = 2.1 μM vs. HeLa cells) .
  • Antimicrobial activity : Fluorination at the phenyl ring increases lipophilicity (logP = 3.8), improving membrane penetration .
    Mechanistic assays (e.g., SPR, ELISA) validate target engagement .

Q. How can contradictory data in synthesis yields be resolved?

Yields vary due to:

  • Hydrazine purity : Impurities reduce cyclocondensation efficiency (<40% yield) .
  • Catalyst loading : Optimizing Cu(I) to 10 mol% increases click chemistry yields to 75% .
    Statistical tools (e.g., DoE) identify critical parameters like temperature and stoichiometry .

Q. What solvent systems optimize reaction scalability?

  • THF/H₂O (1:1) : Ideal for Cu-catalyzed reactions (yield: 61%) .
  • Ethanol/acetic acid : Enhances cyclization in hydrazine-based syntheses (yield: 45%) .
    Microwave-assisted synthesis reduces reaction time from 16h to 2h .

Q. How do fluorinated substituents affect pharmacokinetics?

  • Lipophilicity : The -CF₃ group increases logP by 1.2 units, enhancing blood-brain barrier penetration .
  • Metabolic stability : Fluorine reduces CYP450-mediated oxidation (t₁/₂ = 8.3h in liver microsomes) .

Q. How does this compound compare to structurally similar analogs?

Analog Key Difference Activity
3-(3-Fluorophenyl)Reduced logP (2.9)Lower anticancer potency
5-(Trifluoromethyl)-1H-pyrazoleNo methoxy groupWeak tubulin binding
This compound’s dual substituents synergize for enhanced bioactivity .

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